molecular formula C7H7F3N2O4 B2742607 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate CAS No. 1049729-56-7

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate

Cat. No. B2742607
CAS RN: 1049729-56-7
M. Wt: 240.138
InChI Key: QRYPSVHSUBAFFY-UHFFFAOYSA-N
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Description

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a chemical compound with the CAS Number: 1049729-56-7 . It has a molecular weight of 240.14 and its IUPAC name is 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile dihydrate . This compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 . The InChI key is QRYPSVHSUBAFFY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 285°C . The predicted boiling point is 267.8±40.0 °C and the predicted density is 1.63±0.1 g/cm3 . The pKa is predicted to be 2.57±0.58 .

Scientific Research Applications

Eco-friendly Synthesis Methods

Research by Khaksar and Gholami (2014) demonstrates an eco-benign and highly efficient protocol for synthesizing 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives from both electron-deficient and electron-rich substrates. This method, utilizing 2,2,2-trifluoroethanol, offers an operationally simple and high-yielding approach that allows for the solvent to be easily separated and reused, highlighting a sustainable pathway in chemical synthesis (Khaksar & Gholami, 2014).

Advanced Material Development

Liaw et al. (2007) synthesized a novel diamine containing a pyridine heterocyclic group, which was used to prepare highly soluble and thermally stable poly(pyridine−imide) polymers. These materials exhibit good thermal stability, high dielectric constant, and can be cast into flexible and tough films. This research underlines the potential of pyridine derivatives in developing new materials with desirable thermal and mechanical properties for various industrial applications (Liaw, Wang, & Chang, 2007).

Heterocyclic Chemistry Innovations

Trofimov et al. (2002) explored the annelation of pyridines with nitriles of α,β-acetylenic γ-hydroxyacids, achieving new condensed dihydropyridine systems under mild conditions. This process yields 4-cyanomethylidene-1,3-oxazolidine[3,2-a]-1,2-dihydropyridines with high efficiency, indicating the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds (Trofimov, Andriyankova, Zhivet'ev, Mal’kina, & Voronov, 2002).

Chemical Synthesis and Derivatization

A concise synthesis method for 3,5-dicyano-6-trifluoromethyl pyridine reported by Hall (2014) from commercially available materials, and its derivatization to a mono thioamide, showcases the potential of this compound as a precursor for further chemical transformations. This highlights the compound's role in facilitating the development of new chemical entities through efficient synthesis and derivatization strategies (Hall, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P271, P261, and P280 , suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn.

Future Directions

The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYPSVHSUBAFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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